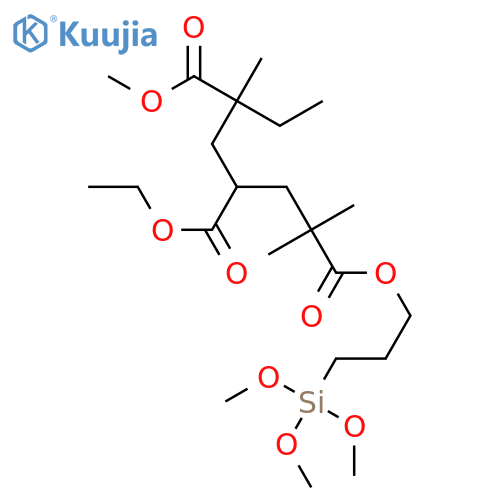Cas no 9002-81-7 (Polyoxymethylene)

Polyoxymethylene structure
商品名:Polyoxymethylene
Polyoxymethylene 化学的及び物理的性質
名前と識別子
-
- Polyoxymethylene
- POM,Formaldehyde(Polyacetal) Resin
- Poly(methylene ether)
- Poly(oxymethylene)
- (POM) M140
- .α.-Poly(oxymethylene)
- Duracon(POM) NW-02
- Duracon(POM) OL-10
- Duracon(POM) OW-21E
- Duracon(POM) SF-20
- Duracon(POM) SU-50
- Duracon(POM) SW-01
- Duracon(POM) SW-22
- Duracon(POM) SW-41
- Duracon(POM) SX-35
- Duracon(POM) TD-5M
- P O M M90-44, 500P,
- POLYACETAL RESIN (POLYFORMALDEHYDE)
- POM CF802
- POM E3120 BM
- POM FC2020H
- POM FL2020
- POM FU2050
- POM FV-30
- POM FX-11J
- POM LM90Z
- POM LW90
- POM M90-45XAP
- POM M90AW
- POM MR90B
- POM TC3030 Iupital
- POM TF-10LV
- POM TR-5
- POM U10-01
- POM UV140LG
- POM UV25Z
- POM UV270Z
- POM UV90Z
- POM V20-HT
- POM WR-01
- POM WR25Z
- POM WR90Z
- POM YF-10
- Duracon HP25X
- POM 4513
- POM C 9021 GV1
- 1,3,5-Trioxane, homopolymer
- 100P
- F 20
- F 20 (polyoxyalkylene)
- Formaldehyde polymer
- Formaldehyde, homopolymer
- LA 543
- Poly(1,3,5-trioxane)
- Poly-s-trioxane
- Polyformaldehyde
- Polymethanal
- Polymethylene oxide
- Polytrioxane
- Takafest
- Tenac 3010
- Tenac 3013ABK
- Tenac 5010
- Tenac 7010
- Tenac LA 543
- Tenac PT 300
- alpha-Poly(oxymethylene)
- polyformaldehyde(POM)
- HexCer 44:5;3O(FA 20:2)
- 9002-81-7
- 9014-81-7
- Fetal Bovine Serum Fetuin
- Fetuin, Fetal Bovine Serum
- XZDRNDBKYKTHMT-UHFFFAOYSA-N
- DA-53163
-
- インチ: InChI=1S/C22H42O9Si/c1-10-22(5,20(25)26-6)16-17(18(23)30-11-2)15-21(3,4)19(24)31-13-12-14-32(27-7,28-8)29-9/h17H,10-16H2,1-9H3
- InChIKey: FTIIFHHWMFVJPZ-UHFFFAOYSA-N
- ほほえんだ: CCOC(C(CC(C(OC)=O)(C)CC)CC(C(OCCC[Si](OC)(OC)OC)=O)(C)C)=O
計算された属性
- せいみつぶんしりょう: 392.17763
- どういたいしつりょう: 392.17763
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 20.2
じっけんとくせい
- 色と性状: 無色固体
- 密度みつど: 1.506 g/cm3
- ゆうかいてん: 198 ºC
- フラッシュポイント: 158 °F
- ようかいど: chlorophenol above 70°C: soluble
- PSA: 9.23000
- LogP: 0.39240
- じょうきあつ: <1.45 mm Hg ( 25 °C)
Polyoxymethylene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P903675-2.5kg |
Polyoxymethylene |
9002-81-7 | ; | 2.5kg |
¥868.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P903675-500g |
Polyoxymethylene |
9002-81-7 | ; | 500g |
¥268.00 | 2022-09-01 | |
| Aaron | AR00GVWO-500g |
Polyoxymethylene |
9002-81-7 | 500g |
$37.00 | 2023-12-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93135-500g |
Polyoxymethylene |
9002-81-7 | ; | 500g |
¥218.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P903675-100g |
Polyoxymethylene |
9002-81-7 | ; | 100g |
¥98.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93135-2.5kg |
Polyoxymethylene |
9002-81-7 | 2.5kg |
¥738.0 | 2021-09-07 | ||
| 1PlusChem | 1P00GVOC-500g |
Polyoxymethylene |
9002-81-7 | 500g |
$54.00 | 2024-04-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93135-100g |
Polyoxymethylene |
9002-81-7 | 100g |
¥88.0 | 2021-09-07 | ||
| 1PlusChem | 1P00GVOC-100g |
Polyoxymethylene |
9002-81-7 | 100g |
$34.00 | 2024-04-20 | ||
| Aaron | AR00GVWO-100g |
Polyoxymethylene |
9002-81-7 | 100g |
$14.00 | 2024-07-18 |
Polyoxymethylene 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
5. Book reviews
9002-81-7 (Polyoxymethylene) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:9002-81-7)Polyoxymethylene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ